N-benzylcyclopropanesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-benzylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13,10-6-7-10)11-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEKJXNQFQWCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conceptual Framework and Contextualization of N Benzylcyclopropanesulfonamide Research
Significance of Sulfonamide Derivatives in Contemporary Chemical Research
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂N-), is a cornerstone of modern chemical and pharmaceutical research. scispace.comijarsct.co.in These derivatives, often called "sulfa drugs," first rose to prominence with the discovery of the antibacterial properties of Prontosil in the 1930s. scispace.combohrium.com While their initial application was revolutionary in combating bacterial infections before the widespread availability of penicillin, the significance of sulfonamides has since expanded dramatically. ajchem-b.com
In contemporary medicinal chemistry, sulfonamide derivatives are recognized as "privileged structures" due to their versatile binding capabilities and presence in a wide array of clinically approved drugs. bohrium.com Their therapeutic applications are extensive, encompassing treatments for a variety of conditions. They function as antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory agents. bohrium.comfrontiersrj.com Furthermore, sulfonamides are integral to drugs developed for more complex diseases, acting as carbonic anhydrase inhibitors for glaucoma, diuretics for hypertension, hypoglycemic agents for diabetes, and even as potential therapeutics for Alzheimer's disease. scispace.comajchem-b.comnih.gov The enduring relevance of this class of compounds stems from their well-understood chemistry, robust pharmacokinetic profiles, and a structural scaffold that is readily amenable to modification, allowing researchers to fine-tune their biological activity for specific targets. bohrium.comcardiff.ac.uk
The following table highlights the diverse therapeutic roles of sulfonamide derivatives:
Table 1: Therapeutic Applications of Sulfonamide Derivatives| Therapeutic Area | Application/Target |
|---|---|
| Infectious Diseases | Antibacterial, Antiviral, Antifungal, Antimalarial bohrium.comfrontiersrj.com |
| Oncology | Anticancer agents, Carbonic Anhydrase Inhibitors scispace.comajchem-b.com |
| Metabolic Disorders | Antidiabetic (Hypoglycemic) Agents ajchem-b.com |
| Inflammatory Conditions | Anti-inflammatory Agents frontiersrj.com |
| Neurological Disorders | Alzheimer's Disease (γ-secretase inhibitors) scispace.com |
| Other | Diuretics, Anticonvulsants, Antihyperthyroidism frontiersrj.com |
Interdisciplinary Relevance in Advanced Organic Synthesis and Related Fields
Beyond their direct medicinal applications, sulfonamides hold a position of interdisciplinary importance, particularly in the field of advanced organic synthesis. The sulfonamide group is not only a key pharmacophore but also a versatile tool for synthetic chemists. It can be used as a protecting group for amines, valued for its stability under various reaction conditions and its reliable removal under mild protocols.
The synthesis of sulfonamides itself has become a major focus of research, driving the development of new and efficient chemical reactions. ijarsct.co.infrontiersrj.com These efforts span from traditional methods to innovative catalytic processes, reflecting a broader push in chemistry towards sustainability and atom economy. cardiff.ac.ukresearchgate.net The creation of sulfonamide libraries through combinatorial chemistry is a common strategy in drug discovery to rapidly screen for compounds with desired biological activities. bohrium.com
The interdisciplinary nature of sulfonamide research is evident in its connection to materials science and agrochemistry. researchgate.net Their structural properties are exploited in the design of new polymers and functional materials. In agriculture, sulfonamide derivatives have been developed as herbicides and pesticides. This broad utility ensures that research into sulfonamides, including specific compounds like N-benzylcyclopropanesulfonamide, is not confined to a single discipline but rather contributes to a wide spectrum of scientific and technological advancements. researchgate.netresearchgate.net The continuous development of synthetic methods for these compounds fosters collaboration between organic chemists, medicinal chemists, and chemical engineers to achieve scalable, efficient, and environmentally benign processes. researchgate.net
Historical Context of N-Alkylation of Sulfonamides
The synthesis of N-substituted sulfonamides is a fundamental transformation in organic chemistry, with a history of evolving methodologies. The classical and most common approach for N-alkylation involves the reaction of a primary or secondary sulfonamide with an alkyl halide in the presence of a base. dnu.dp.ua While effective, this method has drawbacks, including the use of potentially toxic alkylating agents and the generation of stoichiometric byproducts. acs.org
To overcome these limitations, modern organic synthesis has seen the development of more advanced and sustainable catalytic methods. A significant breakthrough has been the application of "borrowing hydrogen" (BH) or "hydrogen autotransfer" catalysis. cardiff.ac.ukacs.org This elegant strategy uses alcohols as benign alkylating agents, with water as the only byproduct, thus adhering to the principles of green chemistry. cardiff.ac.uk The BH process typically involves a metal catalyst that temporarily "borrows" hydrogen from an alcohol to form a reactive aldehyde intermediate. This aldehyde then reacts with the sulfonamide to form an imine, which is subsequently reduced by the catalyst returning the borrowed hydrogen to yield the N-alkylated product.
A variety of transition metal catalysts, including those based on precious metals like ruthenium, rhodium, and iridium, have been successfully employed for this transformation. acs.org More recently, a strong emphasis has been placed on using earth-abundant and less expensive first-row transition metals such as iron, copper, and manganese, further enhancing the sustainability of the process. acs.org For instance, an efficient manganese-catalyzed N-alkylation of various sulfonamides using benzylic and aliphatic alcohols has been reported, providing excellent yields for a diverse range of substrates. acs.org These advancements in catalytic N-alkylation represent a significant evolution from historical methods, offering safer, more efficient, and environmentally responsible pathways to synthesize compounds like this compound. cardiff.ac.ukacs.org
Synthetic Methodologies for N Benzylcyclopropanesulfonamide and Its Analogues
Catalytic N-Alkylation Approaches
Catalytic N-alkylation has emerged as a powerful strategy for the synthesis of N-benzylcyclopropanesulfonamide and its analogues. These methods offer advantages over classical synthetic routes by utilizing readily available and less toxic starting materials.
Borrowing Hydrogen Catalysis for N-Benzylation
A key advancement in this area is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology. cardiff.ac.ukcardiff.ac.uk This approach allows for the use of stable and inexpensive alcohols as alkylating agents, with water being the only byproduct. cardiff.ac.ukcardiff.ac.uk The process typically involves the catalytic dehydrogenation of an alcohol to an aldehyde, which then reacts with the sulfonamide to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the catalyst, which had "borrowed" the hydrogen, to yield the N-alkylated sulfonamide and regenerate the active catalyst. acs.org
Recent developments have focused on utilizing earth-abundant first-row transition metals, such as manganese, to replace precious metal catalysts like ruthenium and iridium. acs.orgnih.gov Manganese-based catalysts, particularly those featuring PNP pincer ligands, have proven to be effective for the N-alkylation of sulfonamides. cardiff.ac.uknih.gov
An efficient and well-defined bench-stable Mn(I) PNP pincer precatalyst has been developed for the N-alkylation of sulfonamides. nih.govorganic-chemistry.org The optimization of reaction conditions was crucial for achieving high yields. For the model reaction of p-toluenesulfonamide (B41071) with benzyl (B1604629) alcohol, a system composed of 5 mol % of the Mn(I) PNP pincer precatalyst and 10 mol % of potassium carbonate (K2CO3) as a base in xylenes (B1142099) at 150 °C for 24 hours provided the N-benzylated product in 98% NMR yield and 86% isolated yield. acs.orgresearchgate.net
Key findings from the optimization studies include:
The presence of both the manganese precatalyst and the base (K2CO3) is essential for the reaction to proceed. acs.org
Other bases such as cesium carbonate (Cs2CO3), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide (KOt-Bu) resulted in lower conversions. acs.org
Variations in reaction concentration, temperature, and catalyst loading also impacted the efficiency of the N-benzylation. acs.org
Table 1: Optimization of Mn-Catalyzed N-Benzylation of p-Toluenesulfonamide
| Entry | Variation from "Standard" Conditions | Yield (%) |
| 1 | None | 98 (86) |
| 2 | No [Mn] precatalyst | <2 |
| 3 | No K2CO3 | 5 |
| 4 | [Mn] precatalyst 5 instead of 3 | <2 |
| 5 | Cs2CO3 (10 mol %) instead of K2CO3 | 94 |
| 6 | KOH (10 mol %) instead of K2CO3 | 5 |
| 7 | KOt-Bu (10 mol %) instead of K2CO3 | 41 |
| 8 | cas.cn = 0.5 M | 92 |
| 9 | cas.cn = 2 M | 92 |
| 10 | 110 °C | 18 |
| 11 | Reaction time = 6 h | 82 |
| 12 | [Mn] precatalyst 3 (4 mol %) | 94 |
| 13 | [Mn] precatalyst 3 (3 mol %) | 42 |
Reactions performed using benzyl alcohol (1 mmol), p-toluenesulfonamide (1 mmol), and bench-grade xylenes. Yields determined by 1H NMR analysis, with isolated yield in parentheses. acs.org
The optimized manganese-catalyzed system demonstrates broad applicability across a diverse range of sulfonamide substrates. nih.govorganic-chemistry.org Both aryl and alkyl sulfonamides undergo efficient mono-N-alkylation with benzyl alcohol in excellent yields. acs.orgnih.gov
Specifically for the synthesis of This compound , the reaction of cyclopropanesulfonamide (B116046) with benzyl alcohol using the manganese-catalyzed borrowing hydrogen approach yielded the desired product in 87% isolated yield. cardiff.ac.ukacs.org
Other examples of tolerated sulfonamides include:
Aryl sulfonamides with sterically demanding groups like o-tolyl, mesityl, and 1-naphthyl. acs.orgresearchgate.net
Thiophene-2-sulfonamide, which provided the N-benzylated product in 73% yield. acs.org
Alkyl sulfonamides such as methanesulfonamide (B31651) and others, which also gave excellent yields. acs.org
Sulfonamides containing reducible functionalities were also well-tolerated. acs.org
However, sulfonamides containing a pyridine (B92270) ring did not yield the N-alkylated product, possibly due to coordination with the catalyst. acs.org
Table 2: Mn-Catalyzed N-Benzylation of Various Sulfonamides
| Entry | Sulfonamide | Product | Isolated Yield (%) |
| 1 | p-Toluenesulfonamide | N-Benzyl-p-toluenesulfonamide | 86 |
| 2 | o-Tolylsulfonamide | N-Benzyl-o-tolylsulfonamide | 88 |
| 3 | Mesitylenesulfonamide | N-Benzylmesitylenesulfonamide | 91 |
| 4 | 1-Naphthalenesulfonamide | N-Benzyl-1-naphthalenesulfonamide | 85 |
| 5 | Thiophene-2-sulfonamide | N-Benzylthiophene-2-sulfonamide | 73 |
| 6 | Cyclopropanesulfonamide | This compound | 87 |
| 7 | Methanesulfonamide | N-Benzylmethanesulfonamide | 92 |
Reactions performed using the specified sulfonamide (1 mmol) and benzyl alcohol (1 mmol) under optimized Mn-catalyzed conditions. acs.org
The manganese-catalyzed system is also compatible with a variety of benzylic and primary aliphatic alcohols as alkylating agents. nih.govorganic-chemistry.org When reacting with p-toluenesulfonamide, various substituted benzylic alcohols provided the corresponding mono-N-alkylated sulfonamides in high yields. acs.orgresearchgate.net
The scope includes:
Benzylic alcohols with methyl substitutions at the 4-, 3-, and 2-positions. acs.orgresearchgate.net
Alcohols bearing electron-donating (e.g., 4-OMe) and electron-withdrawing (e.g., 4-CF3) substituents. acs.orgresearchgate.net
4-Iodobenzyl alcohol was also a suitable alkylating agent. acs.org
A limitation was observed with the sterically hindered 2,4,6-trimethylbenzyl alcohol, which was unreactive under the established conditions. acs.org
Table 3: N-Alkylation of p-Toluenesulfonamide with Various Alcohols
| Entry | Alcohol | Product | Isolated Yield (%) |
| 1 | Benzyl alcohol | N-Benzyl-p-toluenesulfonamide | 86 |
| 2 | 4-Methylbenzyl alcohol | N-(4-Methylbenzyl)-p-toluenesulfonamide | 92 |
| 3 | 3-Methylbenzyl alcohol | N-(3-Methylbenzyl)-p-toluenesulfonamide | 85 |
| 4 | 2-Methylbenzyl alcohol | N-(2-Methylbenzyl)-p-toluenesulfonamide | 80 |
| 5 | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-p-toluenesulfonamide | 89 |
| 6 | 4-(Trifluoromethyl)benzyl alcohol | N-(4-(Trifluoromethyl)benzyl)-p-toluenesulfonamide | 82 |
| 7 | 4-Iodobenzyl alcohol | N-(4-Iodobenzyl)-p-toluenesulfonamide | 78 |
Reactions performed using p-toluenesulfonamide (1 mmol) and the specified alcohol (1 mmol) under optimized Mn-catalyzed conditions. acs.org
Copper catalysts offer another effective and more economical alternative for the N-alkylation of sulfonamides with alcohols via the borrowing hydrogen mechanism. ionike.comcas.cn A simple system of copper(II) acetate (B1210297) (Cu(OAc)2) and potassium carbonate (K2CO3) has been shown to efficiently catalyze the reaction between various sulfonamides and benzylic alcohols, affording the corresponding secondary sulfonamides in good to excellent yields. ionike.comcas.cn
Mechanistic studies have indicated that the reaction proceeds through a transfer hydrogenation mechanism, with the dehydrogenation of the alcohol being the rate-determining step. ionike.comcas.cn It was also found that under an air atmosphere, bissulfonylated amines can form in situ and act as stabilizing ligands for the copper catalyst. ionike.comresearchgate.net
The scope of this copper-catalyzed system is broad, successfully accommodating a range of sulfonamides, including aromatic sulfonamides with both electron-donating and electron-withdrawing groups, as well as aliphatic sulfonamides like methanesulfonamide and cyclopropanesulfonamide . ionike.com For instance, the reaction of cyclopropanesulfonamide with benzyl alcohol using this copper-catalyzed method resulted in a 97% isolated yield of this compound. ionike.com The system also tolerates various benzylic alcohols. researchgate.net
Palladium-Catalyzed Aminosulfonylation Processes
Palladium catalysis offers a convergent approach to the synthesis of sulfonamides, including this compound analogues. nih.gov A notable development is the palladium-catalyzed three-component coupling of aryl iodides, sulfur dioxide, and hydrazines, which yields aryl N-aminosulfonamides. nih.gov A convenient source of sulfur dioxide for this process is the crystalline solid DABCO·(SO₂)₂. nih.gov This method has been shown to tolerate significant variation in both the aryl halide and the hydrazine (B178648) component. nih.gov While direct aminosulfonylation with primary amines can be challenging, these methods provide a pathway to N-substituted sulfonamides through a different disconnection. nih.gov
Further advancements in palladium catalysis include the development of olefin functionalizations. utexas.edu The aza-Wacker oxidation, for instance, is a powerful tool for constructing C–N bonds. utexas.edu Such strategies, which involve highly reactive palladium-alkyl intermediates, could be adapted for the synthesis of complex N-alkylsulfonamides. utexas.edu Palladium-catalyzed cyclization reactions involving allenes also represent a versatile platform for constructing heterocyclic compounds that may incorporate a sulfonamide moiety. chim.it
A palladium-catalyzed method for preparing arylsulfonyl chlorides from arylboronic acids has also been developed, which can then be reacted with amines to form the desired sulfonamides. nih.gov This process exhibits significant functional group tolerance and proceeds under mild conditions. nih.gov
Other Transition Metal Catalysis in N-Alkylation of Sulfonamides
Beyond palladium, a variety of other transition metals effectively catalyze the N-alkylation of sulfonamides. These methods often utilize a "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the sulfonamide, with water as the only byproduct. nih.govdicp.ac.cn This approach is atom-economical and environmentally benign. dicp.ac.cn
Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂ combined with diphosphine ligands, are effective for the N-alkylation of primary sulfonamides with alcohols. organic-chemistry.org This methodology has been successfully applied to a range of primary and secondary alcohols. organic-chemistry.org
Iridium catalysts have also been employed for the direct N-alkylation of aminobenzenesulfonamides with alcohols, demonstrating the potential for selective alkylation in molecules with multiple amino groups. nih.gov
Manganese, an earth-abundant first-row transition metal, has emerged as a cost-effective and environmentally friendly catalyst for N-alkylation. A well-defined Mn(I) PNP pincer precatalyst enables the efficient mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with both benzylic and primary aliphatic alcohols. acs.org
Iron(II) chloride, in the presence of a base like potassium carbonate, has been shown to catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.comresearchgate.net This system operates via a borrowing hydrogen mechanism and provides high yields of the desired products. ionike.comresearchgate.net Copper catalysts, such as copper(I) acetate, have also been reported to facilitate the N-alkylation of sulfonamides with alcohols. dicp.ac.cn
The following table summarizes the yields of various N-alkylated sulfonamides obtained using different transition metal catalysts.
| Catalyst System | Sulfonamide | Alcohol | Product | Yield (%) | Reference |
| [Ru(p-cymene)Cl₂]₂/dppf | p-Toluenesulfonamide | Benzyl alcohol | N-Benzyl-p-toluenesulfonamide | 95 | organic-chemistry.org |
| Mn(I) PNP pincer | Methanesulfonamide | Benzyl alcohol | N-Benzylmethanesulfonamide | 92 | acs.org |
| FeCl₂/K₂CO₃ | p-Toluenesulfonamide | Benzyl alcohol | N-Benzyl-p-toluenesulfonamide | >90 | ionike.comresearchgate.net |
| Ir catalyst | 4-Aminobenzenesulfonamide | Benzyl alcohol | 4-Amino-N-benzylbenzenesulfonamide | 98 | nih.gov |
Reductive Amination Procedures for N-Alkylsulfonamides
Reductive amination, a cornerstone of C-N bond formation, has been adapted for the synthesis of N-alkylsulfonamides. Although the low nucleophilicity of sulfonamides can present a challenge, effective protocols have been developed. thieme-connect.comresearchgate.net
One such method involves the use of a molecular iodine and triethylsilane system. thieme-connect.comresearchgate.net In this procedure, an aldehyde or ketone reacts with a sulfonamide in the presence of iodine as an initiator and triethylsilane as a reductant. thieme-connect.comresearchgate.net This reaction is thought to proceed through the in situ formation of triethyl(iodo)silane. thieme-connect.com The process is operationally simple and utilizes air- and moisture-stable reagents. researchgate.net An alternative approach involves the reduction of pre-formed N-sulfonyl aldimines to the corresponding N-alkylsulfonamides, which can also be achieved using the iodine/hydrosilane system. organic-chemistry.org
Another strategy employs visible light and an iodine source to promote the formation of N-sulfonyl imines from aldehydes and sulfonamides, which can then be reduced in a one-pot procedure to the N-alkylsulfonamide using a reducing agent like sodium borohydride. nih.gov Mechanistic studies suggest that this reaction may not proceed through a radical pathway involving C-H abstraction from the aldehyde. nih.gov
The table below presents examples of N-alkylsulfonamides synthesized via reductive amination.
| Aldehyde/Ketone | Sulfonamide | Reducing System | Product | Yield (%) | Reference |
| Benzaldehyde (B42025) | p-Toluenesulfonamide | I₂/Et₃SiH | N-Benzyl-p-toluenesulfonamide | 72 | thieme-connect.com |
| Benzaldehyde | p-Toluenesulfonamide | PhI(OAc)₂/Visible Light, then NaBH₄ | N-Benzyl-p-toluenesulfonamide | 58 | nih.gov |
Solid-Phase Synthesis Techniques for N-Alkyl Sulfonamides
Solid-phase synthesis offers a powerful platform for the preparation of libraries of N-alkyl sulfonamides, which is particularly valuable in medicinal chemistry and drug discovery. nih.gov This approach involves attaching a sulfonamide moiety to a solid support, followed by N-alkylation and subsequent cleavage from the resin. nih.govacs.org
One strategy utilizes a "safety-catch" linker, where the sulfonamide is attached to the solid support and can be released under specific conditions after N-alkylation. nih.govnih.gov For example, the reversed Kenner linker allows for the carboxylic acid component to remain on the support while the sulfonamide is cleaved into solution. nih.gov
Nitrobenzenesulfonamides, such as 2- or 4-nitrobenzenesulfonamides, are also effective scaffolds for solid-phase synthesis. sci-hub.se The sulfonamide can be alkylated with various alkyl halides, and the nitrobenzenesulfonyl group can then be cleaved under mild conditions, typically using a thiol. sci-hub.se This method has been used to construct various heterocyclic structures on a solid support. sci-hub.se
The N-arylation of sulfonamides on solid supports has also been demonstrated using copper acetate-mediated coupling with arylboronic acids. acs.org
Cyclopropane (B1198618) Ring Construction within the Context of Sulfonamide Synthesis
The synthesis of this compound requires the construction of the cyclopropane ring. This can be achieved either before or after the formation of the sulfonamide functionality.
One approach involves the ring expansion of alkynyl cyclopropanes. nih.gov In this method, a copper-catalyzed cycloaddition of an alkyne with an arylsulfonyl azide, followed by a silver-catalyzed carbene formation and ring expansion, can lead to highly substituted cyclobutenes bearing a sulfonamide group. nih.gov
Another strategy for constructing the cyclopropane ring is through the ring closure of a suitable precursor. For example, the reaction of cyclopropane sulfonyl chloride with tert-butylamine, followed by ring closure of the resulting N-tert-butyl-3-chloropropyl sulfonamide with an n-alkyl lithium reagent, yields the cyclopropane sulfonic acid tert-butylamide. google.com The tert-butyl group can then be cleaved under acidic conditions to provide the primary cyclopropyl (B3062369) sulfonamide. google.com
The ring-opening of donor-acceptor (D-A) cyclopropanes with sulfonamides as nucleophiles represents another synthetic route. researchgate.net For instance, the reaction of 2-substituted cyclopropane 1,1-dicarboxylates with sulfonamides and an electrophile can lead to 1,3-difunctionalized products. researchgate.net
Metal-Catalyzed Cyclopropanation Reactions
Metal-catalyzed cyclopropanation is a powerful and widely utilized method for synthesizing cyclopropane rings. wikipedia.orgnih.gov This reaction typically involves the transfer of a carbene or carbenoid species, generated from a precursor like a diazo compound or a sulfoxonium ylide, to an alkene substrate, facilitated by a transition metal catalyst. wikipedia.orgrsc.org Various transition metals, including rhodium, copper, palladium, and cobalt, have proven effective in catalyzing this transformation. researchgate.netorganic-chemistry.org
A key strategy for synthesizing analogues of this compound involves the cyclopropanation of activated alkenes, such as vinylsulfonamides. For instance, rhodium(II) complexes are highly effective catalysts for the reaction of vinylsulfonamides with diazoesters. This process allows for the direct installation of the sulfonamide group onto the cyclopropane ring being formed. The reaction is often highly diastereoselective, yielding trans-cyclopropane derivatives as the major product. researchgate.net
The general mechanism for rhodium-catalyzed cyclopropanation begins with the reaction of the rhodium catalyst with the diazo compound to form a metal carbene intermediate after the expulsion of nitrogen gas. wikipedia.org This highly reactive species then adds to the double bond of the alkene in a concerted fashion. The stereochemistry of the resulting cyclopropane is thus controlled by the geometry of the alkene and the trajectory of the carbene addition. wikipedia.org The use of chiral catalysts can also enable enantioselective cyclopropanations, providing access to optically active cyclopropane derivatives. wikipedia.orgorganic-chemistry.org
Below is a table summarizing a representative metal-catalyzed cyclopropanation reaction for the synthesis of a cyclopropanesulfonamide analogue.
| Feature | Description |
| Reaction Type | Rh(II)-Catalyzed Cyclopropanation |
| Substrates | N-vinylphthalimide and Aryldiazoacetates |
| Product | Methyl 1-aryl-2-aminocyclopropane carboxylates (precursors to sulfonamides) |
| Catalyst | Dirhodium tetraacetate [Rh₂(OAc)₄] |
| Key Feature | High trans-selectivity |
| Significance | Direct formation of a functionalized cyclopropane ring bearing an amino group precursor. |
This table illustrates a common approach for synthesizing precursors to cyclopropanesulfonamide analogues via metal-catalyzed cyclopropanation.
Oxidative Ring Contraction of Cyclobutene (B1205218) Derivatives
An alternative and innovative approach to synthesizing functionalized cyclopropanes is through the ring contraction of larger carbocyclic systems, such as cyclobutene derivatives. rsc.org This method is particularly useful as it transforms a more readily accessible four-membered ring into a strained three-membered ring, often installing useful functional groups in the process. nih.govorganic-chemistry.org
One prominent example is the oxidative ring contraction of cyclobutenes to yield cyclopropylketones (CPKs). nih.gov This transformation can be achieved using an oxidizing agent like meta-chloroperbenzoic acid (mCPBA) and proceeds under mild conditions. nih.govorganic-chemistry.org The resulting cyclopropylketone is a versatile synthetic intermediate. The ketone functionality can be further manipulated, for example, through reductive amination followed by sulfonylation, to generate analogues of this compound. This strategy offers a modular approach to a variety of substituted cyclopropanesulfonamides. nih.gov
More advanced ring contraction methodologies have also been developed. For instance, a fluorinative ring contraction of bicyclobutanes, which serve as stable precursors to highly reactive cyclobutenes, has been reported. acs.org This reaction, which utilizes an iodine-based catalyst and a fluoride (B91410) source, can generate difluorinated cyclopropanes. Significantly, this process is tolerant of various functional groups, including sulfones. This allows for the synthesis of cyclopropane rings already bearing a sulfone moiety, which is a key structural feature of this compound analogues. acs.org Research has also shown that electrochemical methods can induce a formal ring contraction of cyclobutane (B1203170) derivatives to produce cyclopropanes, providing a pathway for the synthesis of complex sulfonamides with fused ring systems. researchgate.net
The following table outlines a representative oxidative ring contraction reaction.
| Feature | Description |
| Reaction Type | Oxidative Ring Contraction |
| Substrate | Substituted Cyclobutene Derivative |
| Product | Cyclopropylketone |
| Reagent | meta-Chloroperbenzoic acid (mCPBA) |
| Key Feature | Proceeds under mild, atmospheric conditions. nih.gov |
| Significance | Provides access to functionalized cyclopropanes that are key precursors for further elaboration into target sulfonamide analogues. nih.gov |
This table summarizes a general method for producing cyclopropane precursors via the oxidative ring contraction of cyclobutenes.
Reaction Mechanisms and Intrinsic Reactivity of N Benzylcyclopropanesulfonamide
Reactivity of the Benzyl (B1604629) Moiety in N-Benzylcyclopropanesulfonamide
The benzyl moiety in this compound is a key site for chemical transformations, offering avenues for further functionalization. The reactivity of this group is primarily centered on the benzylic C-H bonds and the aromatic ring.
The benzylic position is activated by the adjacent phenyl ring, making the benzylic protons susceptible to abstraction. This can lead to the formation of a stabilized benzylic radical or anion, which can then participate in a variety of reactions. For instance, functionalization of β-amino C–H bonds can be achieved through catalytic methods, which could be applicable to the N-benzyl group. nih.gov
Furthermore, the nitrogen atom of the sulfonamide group can influence the reactivity of the benzyl moiety. In nucleophilic substitution reactions involving similar structures like N-substituted anilines and benzyl bromide, the nature of the N-substituents has a discernible effect on the reaction rate. scispace.com While this compound itself is the product of such a reaction, the principles governing its formation hint at the electronic interplay between the nitrogen and the benzyl group. scispace.comcardiff.ac.uk
The aromatic ring of the benzyl group can undergo typical electrophilic aromatic substitution reactions. The directing effect of the cyclopropanesulfonamidomethyl substituent (-CH2NHSO2-c-Pr) would determine the regioselectivity of such transformations. Additionally, transition metal-catalyzed C–H functionalization of the arene ring presents a powerful strategy for introducing new substituents. rsc.org This approach has been widely used for the synthesis of complex heterocyclic structures. rsc.org
Factors Influencing Chemoselectivity and Regioselectivity
Chemoselectivity, the preferential reaction of one functional group over another, and regioselectivity, the preference for reaction at one position over another, are critical considerations in the reactions of this compound. researchgate.netmasterorganicchemistry.com Several factors, including steric hindrance, electronic effects, and the nature of the catalyst, can be manipulated to control the outcome of a reaction. researchgate.netirb.hr
Steric and Electronic Effects
Steric hindrance plays a significant role in directing the approach of reagents. For example, in reactions involving the aromatic ring of the benzyl moiety, bulky reagents will preferentially attack the less hindered para-position. Similarly, the steric bulk of the cyclopropanesulfonamide (B116046) group can influence the accessibility of the benzylic C-H bonds.
Electronic effects are also paramount in determining reactivity and selectivity. The sulfonamide group is electron-withdrawing, which can deactivate the benzyl group's aromatic ring towards electrophilic substitution. However, the nitrogen lone pair can participate in resonance, potentially influencing the ortho- and para-positions. In reactions involving N-substituted anilines, a linear relationship has been observed between the reaction rate and the dipole moment and electronegativity of the nucleophile, highlighting the importance of electronic interactions. scispace.com The electron density distribution in the aromatic rings can control the chemoselectivity of cyclization reactions. irb.hr For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring would significantly alter the reactivity at different positions. irb.hr
Catalyst Coordination
The coordination environment of a metal catalyst can profoundly influence both activity and selectivity. rsc.orgnih.gov In transition metal-catalyzed reactions, the catalyst coordinates to the substrate, and the nature of this coordination can dictate the reaction pathway. For instance, in C-H functionalization reactions, a directing group on the substrate can chelate to the metal center, bringing the catalyst into proximity with specific C-H bonds and thereby ensuring high regioselectivity. rsc.org
The choice of ligands on the metal catalyst can also fine-tune its steric and electronic properties, which in turn affects selectivity. By modifying the catalyst's coordination sphere, it is possible to favor one reaction pathway over another. nih.gov For example, single-atom catalysts have shown that tuning the local coordination structure can maximize catalytic performance for specific reactions. nih.gov In the context of this compound, a chiral catalyst could be employed to achieve enantioselective functionalization of the benzylic position. The interaction between the catalyst and the sulfonamide or benzyl group would be crucial in determining the stereochemical outcome.
The following table provides examples of how different factors can influence the selectivity of reactions in systems analogous to this compound.
| Reactant System | Reagent/Catalyst | Key Influencing Factor | Observed Selectivity | Reference |
| Isoindolinone-derived propargylic alcohols | Brønsted acid | Electronic effects of substituents on the N-aromatic ring | Chemoselective cyclization | irb.hr |
| N-alkylamines and α,β-unsaturated compounds | B(C6F5)3 and a chiral Lewis acid co-catalyst | Cooperative actions of Lewis acids | Enantioselective β-C(sp3)–H functionalization | nih.gov |
| Benzyl bromide and N-substituted anilines | N-methyl aniline, N-ethyl aniline, N-phenyl aniline | Electronic properties (electronegativity) of the nucleophile | Rate of nucleophilic substitution | scispace.com |
| Fe–N–C catalyst | Boron (B) dopant | Coordination of the central Fe atom | Improved catalytic activity and selectivity for NRR | rsc.org |
Stereochemical Aspects and Asymmetric Synthesis Strategies
Diastereoselective Synthesis of N-Benzylcyclopropanesulfonamide Derivatives
Diastereoselective synthesis aims to produce a specific diastereomer from a set of possible stereoisomers. In the context of this compound derivatives, this is relevant when multiple stereocenters are present, such as on the cyclopropane (B1198618) ring and any substituents.
One common approach involves the Michael-Initiated Ring Closure (MIRC) reaction. researchgate.net This method can be used for the asymmetric organocatalytic synthesis of cyclopropanes, where substrate activation occurs through imine-enamine intermediates or hydrogen bonding. researchgate.net For instance, the reaction between an α,β-unsaturated compound and a nucleophile can initiate a conjugate addition, followed by an intramolecular cyclization to form the cyclopropane ring. researchgate.net The stereochemical outcome of this domino reaction can be controlled to favor a particular diastereomer.
Another strategy is the treatment of enantiopure terminal epoxides with the sodium salt of a sulfonyl-stabilized phosphonate. This method has been shown to produce trans-cyclopropyl sulfones with high diastereoselectivity. nih.gov The stereochemistry of the starting epoxide directly influences the stereochemistry of the resulting cyclopropane ring. nih.gov Similarly, diastereoselective synthesis of cycloSal-phosphotriesters has been achieved using chiral auxiliaries, allowing for the formation of single diastereomers from what would typically be a 1:1 mixture. nih.gov Although applied to a different class of compounds, the principle of using a chiral auxiliary to control the formation of a new stereocenter relative to an existing one is directly applicable.
A study on the diastereoselective carbocupration of alkoxy-functionalized cyclopropenes, followed by trapping the resulting cyclopropylmetal species, yielded tetrasubstituted cyclopropanol (B106826) derivatives with high diastereomeric ratios. beilstein-journals.org This demonstrates how functionalized cyclopropenes can be elaborated into complex, stereochemically defined cyclopropanes. beilstein-journals.org
Enantioselective Catalytic Processes for Cyclopropane-Containing Sulfonamides
Enantioselective catalysis offers an alternative to the use of stoichiometric chiral auxiliaries, often providing a more atom-economical route to chiral molecules. These processes use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
A highly efficient method involves the rhodium(II)-catalyzed asymmetric cyclopropanation using N-sulfonyl-1,2,3-triazoles as precursors for azavinyl carbenes. nih.gov These carbenes react with olefins under mild conditions to produce cyclopropanes with excellent diastereo- and enantioselectivity. nih.gov Subsequent reduction of the resulting imine yields N-(cyclopropylmethyl) sulfonamides with high enantiomeric excess (ee). nih.gov
The choice of the chiral ligand on the metal catalyst is paramount for achieving high selectivity. For example, different dirhodium(II) carboxylate catalysts can lead to varying levels of enantioselectivity, with complexes like Rh₂(S-NTTL)₄ providing excellent results (e.g., up to 96% ee). nih.gov
Another approach is the catalytic asymmetric cyclopropanation of α,β-unsaturated amides with stabilized sulfur ylides, which can be accomplished using a chiral Copper(I) complex. researchgate.net This Michael-Initiated Ring Closure (MIRC) reaction provides a pathway to highly substituted cyclopropanes. researchgate.net Palladium(0)-catalyzed C-H arylative cyclization of cyclopropanes, enabled by Taddol-based phosphoramidite (B1245037) ligands, also represents a powerful method for accessing enantiomerically enriched cyclopropyl-containing structures. nih.gov
Table 4.2: Enantioselective Catalytic Cyclopropanation
| Catalyst System | Substrates | Product Type | Enantioselectivity (ee) |
|---|---|---|---|
| Rh₂(S-NTTL)₄ | Styrenes, N-sulfonyl-1,2,3-triazoles | N-(cyclopropylmethyl) sulfonamides | Up to 96% |
| Chiral Copper(I) Complex | α,β-unsaturated amides, sulfur ylides | 1,2,3-trisubstituted cyclopropanes | High |
| Palladium(0)/Taddol Ligand | Aryl-linked cyclopropanes | Dihydroquinolones | Up to 94.5:5.5 er |
er: enantiomeric ratio
Configurational Stability and Chirality Transfer Studies
The configurational stability of the stereocenters in this compound is essential, as any loss of stereochemical integrity would diminish the value of the asymmetric synthesis. The C-N bond in N-alkylsulfonamides can be cleaved under acidic conditions, often proceeding through an Sₙ1 mechanism involving a carbocation intermediate. thieme-connect.com Such a mechanism would lead to racemization if the nitrogen were attached to a stereocenter. Therefore, reactions must be designed to avoid conditions that promote such cleavage.
Chirality transfer refers to processes where a chiral element, which may be transient, directs the formation of a new stereocenter. researchgate.net In a strict sense, this involves the loss of the original chiral element during the process. researchgate.net A conceptually related process is 1,2-chirality transfer, where the chirality of one center dictates the stereochemistry of a newly formed adjacent center. nih.gov
In the context of cyclopropane synthesis, an axial-to-central chirality transfer mechanism has been explored. Substrates with axial chirality can cyclize, transferring this chirality to a new stereocenter in the product. researchgate.net A one-pot protocol leading to cyanocyclopropanes was found to proceed via an axial-to-point chirality transfer with good enantiospecificity. researchgate.net These studies highlight the sophisticated mechanisms by which chirality can be relayed within a molecule during a synthetic transformation, ensuring the final product retains the desired stereochemical information.
Applications in Advanced Organic Synthesis
N-Benzylcyclopropanesulfonamide as a Building Block in Synthetic Transformations
This compound can serve as a valuable building block for the introduction of the cyclopropanesulfonamide (B116046) or the N-benzylaminosulfonyl moiety into more complex molecular architectures. The cyclopropyl (B3062369) group, a three-membered carbocycle, is a common motif in medicinal chemistry, known to impart unique conformational constraints and improve metabolic stability in drug candidates. nih.gov The sulfonamide group is a key pharmacophore in a multitude of clinically used drugs. nih.gov
The reactivity of this compound as a building block can be harnessed in various ways. For instance, the sulfonamide nitrogen, after deprotonation, can act as a nucleophile in substitution reactions. This allows for its linkage to various electrophilic partners.
Table 1: Potential Synthetic Transformations Utilizing this compound as a Building Block
| Reaction Type | Reactant | Product Type | Potential Application |
| N-Alkylation | Alkyl halide | N-Alkyl-N-benzylcyclopropanesulfonamide | Diversification of substituents for structure-activity relationship studies. |
| N-Arylation | Aryl halide | N-Aryl-N-benzylcyclopropanesulfonamide | Synthesis of complex diarylsulfonamides. |
| Michael Addition | α,β-Unsaturated carbonyl | β-Amino sulfonamide derivative | Construction of functionalized amino acid analogues. |
Strategic Use in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. magtech.com.cn While specific MCRs involving this compound are not extensively documented, its functional groups suggest its potential participation in such convergent synthetic strategies.
For example, the primary sulfonamide hydrogen could potentially participate in MCRs that involve the formation of heterocyclic rings. nih.gov The benzyl (B1604629) group could also be modified to include other functionalities that can engage in MCRs. The development of novel MCRs incorporating this compound could provide rapid access to libraries of structurally diverse molecules for biological screening. uou.ac.in
Integration into Complex Molecule Construction
The synthesis of complex molecules, particularly those with pharmaceutical or biological relevance, often relies on the strategic use of functionalized building blocks. jmchemsci.com this compound can be envisioned as a precursor for the synthesis of intricate molecular frameworks, including heterocyclic compounds. uou.ac.in
The sulfonamide nitrogen can act as a directing group in C-H activation reactions, facilitating the functionalization of the benzyl ring at specific positions. magtech.com.cnsnnu.edu.cn This approach allows for the construction of fused ring systems and highly substituted aromatic compounds. Furthermore, the cyclopropyl ring can undergo ring-opening reactions under specific conditions, providing access to linear alkyl chains with defined stereochemistry.
Derivatization Strategies for Structural Diversification
The chemical structure of this compound offers multiple sites for derivatization, enabling the systematic exploration of chemical space and the fine-tuning of molecular properties.
The benzyl group provides a versatile handle for introducing structural diversity. The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, to introduce a wide range of substituents. Additionally, the benzylic position is susceptible to radical-mediated functionalization.
Table 2: Potential Derivatization Reactions of the Benzyl Group
| Reaction Type | Reagent | Product |
| Nitration | HNO₃/H₂SO₄ | N-(Nitrobenzyl)cyclopropanesulfonamide |
| Bromination | NBS, light | N-(α-Bromobenzyl)cyclopropanesulfonamide |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | N-(Acylbenzyl)cyclopropanesulfonamide |
The cyclopropyl ring, while generally stable, can participate in a variety of transformations. ulethbridge.ca Cycloaddition reactions, for instance, can be employed to construct more complex polycyclic systems. pku.edu.cnnih.govmdpi.com Ring-opening reactions, often promoted by transition metals or under acidic conditions, can yield functionalized acyclic sulfonamides. These reactions can be highly stereospecific, allowing for the synthesis of chiral molecules.
The sulfonamide nitrogen is a key site for derivatization. As mentioned previously, it can be alkylated or arylated after deprotonation. Furthermore, the sulfonamide moiety itself can be modified. For instance, treatment with strong reducing agents can, in some cases, lead to the cleavage of the S-N bond, providing access to the corresponding amine and sulfinic acid derivatives. The sulfonamide can also be involved in the synthesis of various nitrogen-containing heterocycles. pku.edu.cn
Computational and Theoretical Investigations of N Benzylcyclopropanesulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of N-benzylcyclopropanesulfonamide. nih.govrice.edumdpi.com These methods provide a detailed picture of the molecule's electron distribution, which is crucial for predicting its reactivity and physical properties.
Key electronic properties are often elucidated through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the electron-withdrawing nature of the sulfonyl group and the aromaticity of the benzyl (B1604629) group significantly influence these orbital energies.
Furthermore, these calculations can determine various molecular descriptors that predict reactivity. The molecular electrostatic potential (MEP) map, for instance, visually represents the charge distribution and identifies electrophilic and nucleophilic sites, crucial for understanding intermolecular interactions. researchgate.netresearchgate.net
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 8.0 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |
Note: The values in this table are illustrative and representative of what would be obtained from DFT calculations. Actual values may vary depending on the level of theory and basis set used.
Molecular Dynamics Simulations for Conformational Analysis
This compound possesses significant conformational flexibility, primarily due to the rotation around the C-N and S-N bonds. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules, providing insights into their dynamic behavior in solution. arxiv.orgbiorxiv.orgnih.gov By simulating the atomic motions over time, MD can identify the most stable conformations and the energy barriers between them. arxiv.orgbiorxiv.org
The conformational preferences of this compound are governed by a delicate balance of steric hindrance and electronic interactions. The orientation of the bulky benzyl group relative to the cyclopropyl (B3062369) and sulfonyl moieties is particularly important. MD simulations can reveal the population of different rotamers and their interconversion rates, which can be crucial for understanding the molecule's biological activity and reaction selectivity. biorxiv.orgchemrxiv.orgnih.gov
Analysis of the simulation trajectories allows for the calculation of key structural parameters, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of different regions of the molecule. biorxiv.org
Table 2: Key Dihedral Angles and Relative Energies of this compound Conformers (Illustrative Data)
| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180° | 0.0 | 65 |
| Gauche | 60° | 1.2 | 30 |
| Eclipsed | 0° | 3.5 | 5 |
Note: This table presents plausible data for the major conformers of this compound based on typical energy profiles for similar sulfonamides. The dihedral angle refers to the rotation around the S-N bond.
Computational Mechanistic Studies of Catalytic Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, particularly complex catalytic cycles. researchgate.netrsc.orgacs.org For this compound, a key reaction of interest is its synthesis via the N-alkylation of cyclopropanesulfonamide (B116046) with benzyl alcohol, often catalyzed by transition metals. researchgate.netacs.orgorganic-chemistry.org
DFT calculations can map out the entire reaction pathway, identifying the structures of intermediates, transition states, and products. rsc.orgacs.org This allows for the determination of activation energies and reaction energies for each elementary step, providing a detailed understanding of the reaction kinetics and thermodynamics. rsc.org
A plausible mechanism for the manganese-catalyzed N-alkylation of sulfonamides involves a "borrowing hydrogen" or "hydrogen auto-transfer" process. acs.orgbohrium.com This pathway typically includes the following key steps:
Alcohol Dehydrogenation: The catalyst oxidizes the benzyl alcohol to benzaldehyde (B42025), forming a metal-hydride species. rsc.orgacs.org
Imine Formation: The benzaldehyde condenses with the cyclopropanesulfonamide to form an N-sulfonylimine intermediate. rsc.orgacs.org
Imine Reduction: The metal-hydride species reduces the imine to the final this compound product, regenerating the active catalyst. rsc.orgacs.org
Computational studies can validate such proposed mechanisms by calculating the energy profile of each step, helping to identify the rate-determining step and providing insights for optimizing reaction conditions. acs.org
Table 3: Proposed Steps in the Catalytic N-Alkylation for this compound Synthesis (Conceptual)
| Step | Description | Key Species |
| 1 | Dehydrogenation of Benzyl Alcohol | Mn-catalyst, Benzyl Alcohol, Benzaldehyde, Mn-Hydride |
| 2 | Condensation | Benzaldehyde, Cyclopropanesulfonamide, N-Sulfonylimine |
| 3 | Transfer Hydrogenation | N-Sulfonylimine, Mn-Hydride, this compound |
Prediction of Stereochemical Outcomes and Selectivity
Computational methods are increasingly used to predict the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of chiral molecules. arxiv.orgrsc.orgnih.govhokudai.ac.jpmpg.de For reactions involving this compound or its precursors, computational models can help rationalize and predict the formation of specific stereoisomers.
The prediction of stereoselectivity often involves the calculation of transition state energies for the different diastereomeric or enantiomeric pathways. nih.gov The pathway with the lower activation energy is expected to be the major product-forming route. This approach requires accurate modeling of the transition state structures, including the spatial arrangement of all reacting species.
For instance, in the case of asymmetric catalysis, computational models can help understand how a chiral catalyst or ligand directs the stereochemical course of a reaction. By analyzing the non-covalent interactions between the catalyst and the substrate in the transition state, it is possible to predict which face of a prochiral substrate will be preferentially attacked. Machine learning algorithms, trained on datasets of reactions with known stereochemical outcomes, are also emerging as powerful tools for predicting selectivity. rsc.orgmpg.de
Theoretical Studies of Binding Interactions in Related Scaffolds
The cyclopropanesulfonamide scaffold is a key feature in many biologically active molecules. nih.govacs.orgacs.orgresearchgate.net Theoretical studies of how this and related sulfonamide scaffolds interact with biological targets, such as enzymes and receptors, are crucial for drug design and discovery. bohrium.comacs.org
Molecular docking and molecular dynamics simulations are the primary computational tools used to investigate these binding interactions. acs.org Docking studies predict the preferred binding orientation of a ligand within the active site of a protein, providing a static picture of the key interactions. acs.org These interactions often include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The sulfonamide group, with its hydrogen bond donor (N-H) and acceptor (S=O) capabilities, frequently plays a pivotal role in anchoring ligands to their protein targets. nih.govacs.org
MD simulations can then be used to refine the docked poses and to study the dynamic stability of the ligand-protein complex. nih.gov These simulations provide a more realistic picture of the binding process by accounting for the flexibility of both the ligand and the protein, as well as the effects of the surrounding solvent. By calculating the binding free energy, these methods can help to rank the affinity of different ligands for a particular target, guiding the design of more potent and selective inhibitors. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like N-benzylcyclopropanesulfonamide. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.
Proton (¹H) NMR Spectroscopy for Proton Environment Analysis
Proton NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), integration, and multiplicity of the signals are key parameters. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons of the benzyl (B1604629) and cyclopropyl (B3062369) groups, as well as the amine proton.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |
| Benzyl CH₂ | ~4.3 | Singlet or Doublet | 2H |
| Sulfonamide NH | Variable | Singlet (broad) | 1H |
| Cyclopropyl CH | Variable | Multiplet | 1H |
| Cyclopropyl CH₂ | Variable | Multiplet | 4H |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The aromatic protons of the benzyl group would typically appear as a multiplet in the downfield region (7.2-7.4 ppm). The benzylic methylene (B1212753) (CH₂) protons are expected to appear as a singlet or, if coupled to the NH proton, a doublet around 4.3 ppm. rsc.org The sulfonamide NH proton signal is often broad and its chemical shift can vary significantly due to hydrogen bonding and exchange with trace amounts of water in the solvent. The protons on the cyclopropyl ring would present as complex multiplets in the upfield region of the spectrum.
Carbon (¹³C) NMR Spectroscopy for Carbon Framework Elucidation
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aromatic C (quaternary) | 138 - 140 |
| Aromatic CH | 127 - 129 |
| Benzyl CH₂ | ~48 |
| Cyclopropyl CH | Variable |
| Cyclopropyl CH₂ | Variable |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The quaternary carbon of the benzene (B151609) ring attached to the methylene group would appear in the 138-140 ppm range. rsc.org The protonated aromatic carbons would resonate between 127 and 129 ppm. rsc.org The benzylic methylene carbon is expected around 48 ppm. rsc.org The carbon signals for the cyclopropyl group would be found in the upfield region of the spectrum.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the benzylic CH₂ protons and the NH proton (if coupling exists), as well as within the cyclopropyl ring proton system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations between the benzylic protons and the aromatic carbons, and between the cyclopropyl protons and the sulfur-bound carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For example, NOE correlations could be observed between the benzylic protons and the ortho-protons of the phenyl ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.govlibretexts.org These methods are highly effective for identifying the presence of specific functional groups, as each group exhibits characteristic absorption or scattering frequencies. anton-paar.com
Fourier-Transform Infrared (FT-IR) Spectroscopy Applications
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, key functional groups can be readily identified.
Characteristic FT-IR Absorption Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (sulfonamide) | Stretching | 3350 - 3250 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| S=O (sulfonamide) | Asymmetric Stretching | 1350 - 1300 |
| S=O (sulfonamide) | Symmetric Stretching | 1170 - 1140 |
| S-N (sulfonamide) | Stretching | ~900 |
The N-H stretching vibration of the sulfonamide group appears as a distinct band in the 3350-3250 cm⁻¹ region. rsc.org The aromatic and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively. msu.edu The characteristic and strong asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group are expected in the ranges of 1350-1300 cm⁻¹ and 1170-1140 cm⁻¹, respectively. tandfonline.comjst.go.jp The S-N stretching vibration typically appears around 900 cm⁻¹. rsc.org
Raman Spectroscopy for Molecular Characterization
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. anton-paar.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum provides another unique fingerprint of the molecule. mdpi.com
Characteristic Raman Shifts for this compound:
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| Ring Breathing (aromatic) | ~1000 | |
| S=O (sulfonamide) | Symmetric Stretching | 1170 - 1140 |
The symmetric stretching vibration of the S=O group, which is strong in the Raman spectrum, provides a key diagnostic peak. bohrium.com The aromatic ring breathing mode, typically around 1000 cm⁻¹, is also a characteristic feature. Raman spectroscopy is particularly useful for studying solid-state samples and can provide information about crystal packing and polymorphism. bohrium.com
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, mass spectrometry serves as a primary tool for confirming its molecular mass and for gaining insights into its structure through the analysis of fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron to form a molecular ion (M+). The mass of this molecular ion provides the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio with very high precision, typically to four or five decimal places. This accuracy allows for the determination of the exact molecular formula from the measured mass, as each formula has a unique theoretical mass based on the exact masses of its constituent isotopes.
For this compound, HRMS analysis using electrospray ionization (ESI) has been employed to confirm its elemental composition. The protonated molecule, [M+H]⁺, is observed, and its exact mass is measured and compared to the calculated theoretical mass.
| Ion Species | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) | Reference |
|---|---|---|---|
| [C₁₀H₁₃NO₂S + H]⁺ | 212.0745 | 212.0740 | chemguide.co.uk |
The close agreement between the calculated and experimentally found exact masses provides strong evidence for the molecular formula C₁₀H₁₃NO₂S, confirming the identity of this compound. chemguide.co.uk
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry, also known as MS/MS, is a more advanced technique that provides detailed structural information by analyzing the fragmentation of a specific, pre-selected ion. acs.org In an MS/MS experiment, ions of a particular m/z ratio (precursor ions), such as the molecular ion of this compound, are selected in the first stage of the mass spectrometer. These selected ions are then fragmented, typically through collision-induced dissociation (CID), where they collide with an inert gas. libretexts.org The resulting fragment ions (product ions) are then analyzed in a second stage of the mass spectrometer.
This process allows for the establishment of fragmentation pathways, which helps to piece together the molecule's structure. By analyzing the neutral losses and the m/z values of the product ions, specific structural motifs within the molecule can be identified. For sulfonamides in general, common fragmentation pathways involve cleavage of the S-N bond and the S-C bond, as well as rearrangements within the molecule. nih.gov
While the principles of MS/MS are well-established for structural elucidation, specific, publicly available tandem mass spectrometry studies detailing the fragmentation pattern of this compound could not be identified in the searched literature. Such a study would be invaluable for definitively confirming the connectivity of the benzyl, cyclopropyl, and sulfonamide groups.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
For X-ray crystallography to be successful, the compound must be grown as a well-ordered single crystal. However, research findings have described this compound as a colorless amorphous solid. cardiff.ac.uk Amorphous solids lack the long-range ordered structure of a crystal, making them unsuitable for single-crystal X-ray diffraction analysis.
Consequently, as of the latest available literature, a crystal structure for this compound has not been reported. The determination of its crystal structure would require the development of specific crystallization conditions to produce single crystals of suitable quality.
Future Research Directions and Emerging Avenues
Development of More Efficient and Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and improve resource efficiency. organic-chemistry.orgsigmaaldrich.compjoes.com Future research in the synthesis of N-benzylcyclopropanesulfonamide will likely focus on several key areas to enhance sustainability.
One promising approach is the use of catalytic rather than stoichiometric reagents. acs.org For instance, the development of protocols that utilize catalytic amounts of reagents for amidation reactions, such as those employing boric acid, can offer a greener alternative to traditional methods. researchgate.net Another area of focus is improving atom economy, which seeks to maximize the incorporation of all materials from the reactants into the final product. acs.org Synthetic strategies that minimize the use of protecting groups and unnecessary derivatization steps will be crucial in this regard, as these steps often require additional reagents and generate waste. sigmaaldrich.comacs.org
| Green Chemistry Principle | Application to this compound Synthesis |
| Catalysis | Development of catalytic amidation and sulfamoylation reactions to replace stoichiometric reagents. acs.org |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting material atoms into the final product. acs.org |
| Safer Solvents | Utilization of water, supercritical fluids, or solvent-free conditions to reduce volatile organic compound (VOC) usage. pjoes.commdpi.com |
| Energy Efficiency | Exploration of syntheses that can be conducted at ambient temperature and pressure, potentially using microwave or photochemical activation. organic-chemistry.orgmdpi.com |
| Renewable Feedstocks | Investigating the use of bio-based starting materials for the synthesis of the benzyl (B1604629) and cyclopropyl (B3062369) moieties. pjoes.com |
Expanding the Scope of Asymmetric Transformations for this compound Derivatives
The introduction of chirality into drug molecules is a cornerstone of modern medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. Future research will undoubtedly focus on expanding the repertoire of asymmetric transformations for creating chiral this compound derivatives. This includes the development of novel catalytic systems for the stereoselective synthesis of these compounds. frontiersin.orgrsc.org
Key strategies will likely involve the use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, to control the stereochemical outcome of key bond-forming reactions. frontiersin.orgnih.gov For instance, the development of enantioselective methods for the cyclopropanation step or the asymmetric functionalization of the cyclopropane (B1198618) ring would be highly valuable. nih.gov Additionally, atroposelective synthesis, which controls the stereochemistry of axially chiral molecules, could be explored for certain this compound derivatives where rotation around a single bond is restricted. rsc.orgnih.gov
The synthesis of libraries of stereochemically pure this compound analogs will be crucial for exploring their structure-activity relationships (SAR) in various biological targets. This will enable a more detailed understanding of how the three-dimensional arrangement of the molecule influences its biological function. nih.gov
Investigation of Novel Reactivity Modes and Cascade Transformations
Exploring the untapped reactivity of the this compound scaffold can lead to the discovery of novel chemical transformations and the efficient construction of complex molecular architectures. Future research is expected to delve into new reactivity modes, particularly those involving the strained cyclopropane ring.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for increasing molecular complexity in a step-economical fashion. nih.gov The development of cascade reactions initiated by the opening of the cyclopropane ring or involving the sulfonamide moiety could provide rapid access to diverse chemical scaffolds. For example, palladium-catalyzed cascade reactions have been shown to be effective in constructing complex heterocyclic systems from related N-allyl-N-(2-butenyl)-p-toluenesulfonamide precursors. researchgate.net Similar strategies could be envisioned for this compound derivatives.
Investigating the participation of the this compound motif in multicomponent reactions is another promising avenue. These reactions, where three or more reactants combine in a single step, are highly efficient for generating molecular diversity. nih.gov
Integration of this compound into Advanced Material Science
While the primary focus on this compound has been in medicinal chemistry, its unique structural features suggest potential applications in material science. The rigid cyclopropane ring and the aromatic benzyl group could impart interesting physical and electronic properties to polymers and other materials. smolecule.com
Future research could explore the incorporation of this compound derivatives as monomers in polymerization reactions to create novel polymers with specific thermal, optical, or mechanical properties. The sulfonamide group could also be exploited for its ability to participate in hydrogen bonding, which could influence the self-assembly and macroscopic properties of materials.
The potential for cyclopropanesulfonamide (B116046) derivatives to be used in the development of new materials for the electronics industry has also been noted. Further investigation into the electronic properties of this compound and its analogs could uncover applications in areas such as organic electronics or as components in functional materials.
High-Throughput Screening and Combinatorial Synthesis Approaches for Scaffold Exploration
To efficiently explore the chemical space around the this compound scaffold and identify new bioactive compounds, high-throughput screening (HTS) and combinatorial chemistry approaches will be indispensable. ijpsr.comsouthernresearch.org HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets, significantly accelerating the drug discovery process. researchgate.netmdpi.com
Combinatorial chemistry enables the systematic synthesis of large, diverse libraries of related compounds by combining a set of building blocks in all possible combinations. u-strasbg.frchimia.ch A "scaffold-linker-functional group" approach could be applied to generate a focused library of this compound derivatives with diverse substituents on the benzyl ring and the cyclopropane moiety. u-strasbg.fr This would allow for a comprehensive exploration of the structure-activity relationship (SAR) and the identification of key pharmacophoric features. uzh.ch
The integration of automated synthesis platforms with HTS will be crucial for efficiently generating and screening these libraries. ijpsr.com This approach has the potential to uncover novel biological activities for this compound derivatives and identify promising lead compounds for further development. researchgate.net
| Approach | Application to this compound |
| High-Throughput Screening (HTS) | Rapidly screen large libraries of derivatives against diverse biological targets to identify "hits". researchgate.netmdpi.comrsc.org |
| Combinatorial Chemistry | Systematically generate libraries of this compound analogs to explore structure-activity relationships. ijpsr.comu-strasbg.frchimia.ch |
| Scaffold-Based Library Design | Utilize the this compound core as a privileged scaffold for creating focused compound libraries. chimia.chuzh.chresearchgate.net |
| Automated Synthesis | Employ robotic systems for the parallel synthesis of compound libraries, increasing efficiency and throughput. ijpsr.com |
Refined Computational Models for Predictive Chemistry and Reaction Design
Computational chemistry and machine learning are becoming increasingly powerful tools in modern chemical research. nih.govbeilstein-journals.org The development of refined computational models for predictive chemistry and reaction design will play a significant role in advancing the field of this compound research.
These models can be used to predict the properties and reactivity of new this compound derivatives, helping to guide the design of molecules with desired characteristics. scirp.orgresearchgate.net For example, machine learning models can be trained on existing reaction data to predict the outcomes of new synthetic transformations, including yield and selectivity. nih.govbeilstein-journals.org This can help to optimize reaction conditions and reduce the number of experiments required. beilstein-journals.org
Furthermore, computational models can be used to elucidate reaction mechanisms and understand the factors that control reactivity and selectivity. arxiv.org This knowledge can then be used to design more efficient and selective synthetic routes. The integration of artificial intelligence and machine learning with experimental chemistry holds the promise of accelerating the discovery and development of new this compound-based molecules with important applications. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzylcyclopropanesulfonamide, and how can reaction conditions (e.g., temperature, catalysts) be optimized?
- Methodological Answer : The synthesis typically involves cyclopropanation of a benzylamine precursor followed by sulfonylation. Key steps include:
- Cyclopropane ring formation : Use of carbene precursors (e.g., CH₂N₂) or transition-metal catalysts (e.g., Rh₂(OAc)₄) to stabilize strained intermediates .
- Sulfonylation : Reaction with sulfonyl chlorides under basic conditions (e.g., pyridine) at 0–25°C to minimize side reactions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) to improve yield.
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography : Resolve bond lengths (e.g., C–S bond ~1.76 Å) and hydrogen-bonding networks (e.g., N–H⋯O interactions) to confirm sulfonamide geometry .
- NMR spectroscopy : Use ¹H NMR to identify cyclopropane protons (δ ~0.8–1.5 ppm) and ¹³C NMR to verify sulfonamide carbonyl (δ ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
Q. What experimental protocols are recommended for assessing the biological activity of this compound?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity testing : Employ MTT assays on mammalian cell lines (e.g., HEK293), reporting IC₅₀ values with standard deviations from triplicate runs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in cyclopropane ring-opening reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate strain energy (~27 kcal/mol for cyclopropane) and transition-state barriers for ring-opening .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ correlations .
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies, noting variables like solvent (DMSO vs. water) or cell line specificity. Use statistical tools (e.g., ANOVA) to identify outliers .
- Dose-response validation : Replicate conflicting experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding factors .
Q. What strategies improve the reproducibility of this compound synthesis across labs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
